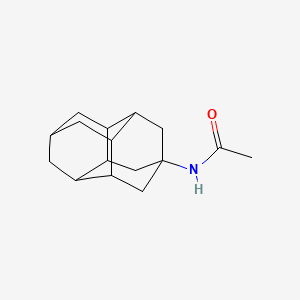arsane CAS No. 63382-62-7](/img/structure/B14507262.png)
[Diazo(trimethylstannyl)methyl](dimethyl)arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazo(trimethylstannyl)methylarsane is a chemical compound that features a unique combination of diazo, stannyl, and arsane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diazo(trimethylstannyl)methylarsane typically involves the reaction of diazo compounds with trimethylstannyl and dimethylarsane precursors. The reaction conditions often require a controlled environment to prevent decomposition and ensure the formation of the desired product. Common reagents used in the synthesis include diazoalkanes, stannyl halides, and arsane derivatives.
Industrial Production Methods
Industrial production of Diazo(trimethylstannyl)methylarsane may involve large-scale reactions using automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Diazo(trimethylstannyl)methylarsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler stannyl and arsane derivatives.
Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannyl and arsane oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Diazo(trimethylstannyl)methylarsane has several scientific research applications, including:
Organic Synthesis: The compound is used as a reagent in the synthesis of complex organic molecules.
Materials Science: It is investigated for its potential use in the development of novel materials with unique properties.
Biological Studies:
Industrial Applications: It is explored for use in various industrial processes, including catalysis and material fabrication.
Wirkmechanismus
The mechanism of action of Diazo(trimethylstannyl)methylarsane involves its ability to undergo various chemical transformations. The diazo group can participate in cycloaddition reactions, while the stannyl and arsane groups can engage in coordination chemistry with metal centers. These interactions enable the compound to act as a versatile reagent in organic synthesis and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Diazo(trimethylstannyl)methylarsane include:
- Diazo(trimethylsilyl)methyl(dimethyl)arsane
- Diazo(trimethylgermyl)methyl(dimethyl)arsane
- Diazo(trimethylstannyl)methyl(dimethyl)phosphane
Uniqueness
Diazo(trimethylstannyl)methylarsane is unique due to the presence of both stannyl and arsane groups, which provide distinct reactivity compared to its silicon and germanium analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing innovative materials.
Eigenschaften
CAS-Nummer |
63382-62-7 |
|---|---|
Molekularformel |
C6H15AsN2Sn |
Molekulargewicht |
308.83 g/mol |
IUPAC-Name |
[diazo(trimethylstannyl)methyl]-dimethylarsane |
InChI |
InChI=1S/C3H6AsN2.3CH3.Sn/c1-4(2)3-6-5;;;;/h1-2H3;3*1H3; |
InChI-Schlüssel |
RIZWSWWVUULVDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[As](C)C(=[N+]=[N-])[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



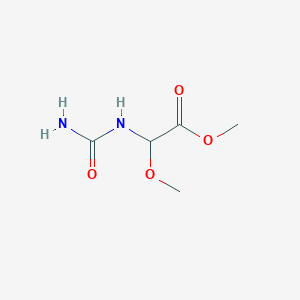
![1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B14507199.png)
![2,3-Dinitro-2-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14507213.png)
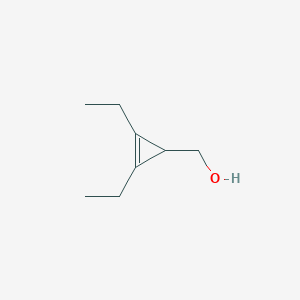
![14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione](/img/structure/B14507222.png)
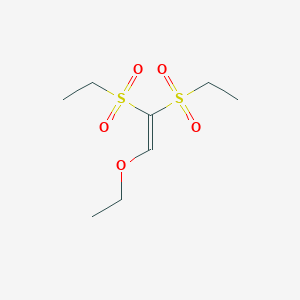
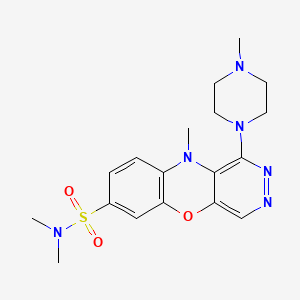
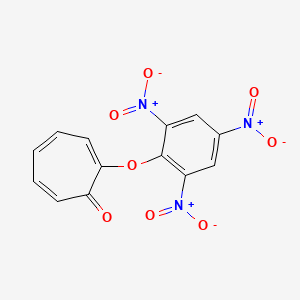
![1-[(1,3-Dibutoxypropan-2-yl)oxy]octane](/img/structure/B14507242.png)
![2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid](/img/structure/B14507243.png)
